![molecular formula C10H11NO B1296043 3-Methoxy-4-methylphenylacetonitrile CAS No. 64829-31-8](/img/structure/B1296043.png)
3-Methoxy-4-methylphenylacetonitrile
Overview
Description
3-Methoxy-4-methylphenylacetonitrile is a chemical compound with the CAS number 64829-31-8 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-4-methylphenylacetonitrile is C10H11NO . The InChI code is 1S/C10H11NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5H2,1-2H3 . The molecular weight is 161.2 .Physical And Chemical Properties Analysis
3-Methoxy-4-methylphenylacetonitrile is a liquid at room temperature . It should be stored in a refrigerator . .Scientific Research Applications
Organic Synthesis
3-Methoxy-4-methylphenylacetonitrile is commonly used in organic synthesis . Its complex structure and unique properties make it a versatile compound in the field of organic chemistry.
Intermediate in Chemical Reactions
This compound can act as an important intermediate in various chemical reactions . Its unique structure allows it to participate in a wide range of reactions, contributing to the synthesis of a variety of important compounds .
Electrochemical Conversions
In the field of electrochemical conversions, 3-Methoxy-4-methylphenylacetonitrile has shown significant potential . Its good conductivity and environmentally friendly features make it a compelling tool in the production of nitrogen-containing or nitrile-containing compounds .
Cyanomethylation
3-Methoxy-4-methylphenylacetonitrile can be used in cyanomethylation reactions . This process involves the addition of a cyano group (CN) to a molecule, which can be useful in the synthesis of various organic compounds .
Synthesis of Tetrasubstituted Olefins
This compound can also be used in the synthesis of tetrasubstituted olefins . These are a type of organic compound that contain a carbon-carbon double bond with four different groups attached .
Heterocyclic Compound Synthesis
3-Methoxy-4-methylphenylacetonitrile can be used in the synthesis of heterocyclic compounds . These are organic compounds that contain at least one atom other than carbon within the ring structure .
Amidation Reactions
This compound can also participate in amidation reactions . Amidation is a process where an amide is formed from a carboxylic acid and an amine .
Pharmaceutical Studies
Due to its complex structure and unique properties, 3-Methoxy-4-methylphenylacetonitrile is also used in pharmaceutical studies. It can be used in the synthesis of various pharmaceutical compounds.
Safety and Hazards
properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXHARSWLJCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302132 | |
Record name | 3-methoxy-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methylphenylacetonitrile | |
CAS RN |
64829-31-8 | |
Record name | 64829-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-methylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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